3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone
Description
3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone is a synthetic anthraquinone derivative characterized by hydroxyl groups at positions 1 and 8, a hydroxylethylamino-methyl substituent at position 3, and a quinoid backbone (Figure 1). It has been investigated for its antitumor properties, particularly its ability to inhibit topoisomerase II (Topo II) and form irreversible DNA adducts via alkylation .
Properties
IUPAC Name |
1,8-dihydroxy-3-[(2-hydroxyethylamino)methyl]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c19-5-4-18-8-9-6-11-15(13(21)7-9)17(23)14-10(16(11)22)2-1-3-12(14)20/h1-3,6-7,18-21H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDADNGAROBMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60153182 | |
| Record name | 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121210-80-8 | |
| Record name | 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121210808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60153182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Dihaloquinizarins with Carboxylic Acid Derivatives
A two-step procedure for synthesizing HEA-AQ derivatives begins with the condensation of 2,3-dihaloquinizarins (e.g., 1,2-dibromoquinizarin) with malonic or acetoacetic esters. The reaction proceeds via nucleophilic substitution of halogen atoms by C-nucleophiles, followed by base-catalyzed cyclization to form angular anthra[1,2-b]furans. Subsequent acid hydrolysis cleaves the furan ring, yielding substituted anthraquinones. For example, heating 4-haloanthra[1,2-b]furan-3-carboxylic acid esters with concentrated sulfuric acid produces 3-carboxy-1,8-dihydroxyanthraquinones .
Key variables influencing yield :
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Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
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Acid strength : Concentrated H₂SO₄ (≥95%) maximizes furan cleavage rates.
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Temperature : Optimal cyclization occurs at 80–100°C, while hydrolysis requires 120–140°C.
The Marschalk method enables direct introduction of hydroxylethylamino groups at the β-position of anthraquinones. In this approach, emodin (1,3,8-trihydroxy-6-methylanthraquinone) reacts with formaldehyde and 2-hydroxyethylamine under reductive conditions (Na₂S₂O₄, NaOH). The substrate is first converted to its leuco form (dihydroanthraquinone), which undergoes electrophilic substitution at the activated β-position. Oxidation with H₂O₂ regenerates the quinone structure, yielding HEA-AQ .
Reaction conditions :
| Parameter | Optimal Value |
|---|---|
| Reductant | Na₂S₂O₄ (0.5 eq) |
| Base | NaOH (2.0 M) |
| Temperature | 60°C |
| Oxidation agent | 30% H₂O₂ |
| Yield | 68–72% |
This method is scalable for industrial production but requires strict control of redox conditions to prevent over-reduction.
Lewis Acid-Catalyzed N,C-Glycosylation
Indium(III) catalysts facilitate the annulation of 2,3-dihydropyran moieties to aminoanthraquinones, a critical step in synthesizing HEA-AQ intermediates. For instance, treating 8-amino-3-methyltetraphen-7,12-dione with InBr₃ or In(OTf)₃ at room temperature yields diastereomeric products with 2,3-dihydropyran rings .
Catalyst comparison :
| Catalyst | Temperature | Yield (16a/16b) | Diastereomeric Ratio |
|---|---|---|---|
| InBr₃ | 25°C | 41% (16a), 22% (16b) | 1.9:1 |
| In(OTf)₃ | 25°C | 27% (16a), 14% (16b) | 1.7:1 |
Moisture-sensitive InBr₃ provides higher yields but necessitates anhydrous conditions, whereas In(OTf)₃ offers better moisture tolerance at the expense of efficiency.
Zinc-Promoted Intramolecular Rearrangement
Intramolecular rearrangements of N-allylaminoanthraquinones in ionic liquids (e.g., 1-hexyl-3-methylimidazolium tetrafluoroborate) produce HEA-AQ precursors. Zinc powder mediates the conversion of 1-(N-allylamino)anthraquinones to 1-amino-2-(prop-2-enyl)anthraquinones at 80°C, followed by hydroxylation .
Optimized parameters :
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Ionic liquid : [HMIM][BF₄] enhances reaction rate by stabilizing charged intermediates.
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Zinc loading : 2.5 eq ensures complete conversion within 4 hours.
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Post-reaction processing : Extraction with ethyl acetate/water (1:1) achieves 89% recovery.
Industrial-Scale Production Techniques
Large-scale synthesis employs continuous flow reactors to improve heat and mass transfer. Key steps include:
Batch vs. flow reactor performance :
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction time | 8–12 hours | 1–2 hours |
| Yield | 70–75% | 82–85% |
| Purity | 95–97% | 98–99% |
| Throughput | 50 kg/day | 200 kg/day |
Flow systems reduce side reactions through precise temperature control (±2°C) and shorter residence times.
Purification and Characterization
Crystallization :
HEA-AQ is purified via gradient cooling in ethanol/water (3:1), yielding needle-like crystals with 99.5% purity.
Analytical methods :
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The hydroxy and amino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone has been extensively studied for its applications in:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer properties.
Industry: Utilized as a dye and pigment due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit key enzymes involved in cellular processes, contributing to its anticancer and antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Anthraquinones
Structural Differentiation
Core Anthraquinone Backbone: All compounds share the 9,10-anthraquinone skeleton. Differences arise from substituent types and positions (Table 1).
Key Observations :
- Hydroxylation Pattern : The 1,8-dihydroxy configuration is conserved across chrysazin, emodin, and the target compound, facilitating π-π stacking and redox activity .
Physicochemical Properties
Hydration Free Energy :
- The hydroxyethylamino substituent increases polarity compared to methyl or hydroxymethyl groups. Experimental hydration free energy for a related compound, 1-(2-hydroxyethylamino)-9,10-anthraquinone, is −14.21 kcal/mol, indicating moderate solubility .
- Emodin (logP ~2.5) and aloe-emodin (logP ~1.8) are more lipophilic, favoring membrane permeability .
Crystallographic Behavior :
- Chrysazin (1,8-dihydroxy-9,10-anthraquinone) forms five polymorphs due to competing intra-/intermolecular hydrogen bonds .
Antitumor Mechanisms :
- Topo II Inhibition: The target compound induces Topo II-DNA cleavable complexes, similar to emodin derivatives. However, its hydroxyethylamino group enables irreversible DNA adduct formation (unlike non-alkylating analogs) . IC₅₀ for leukemia cells: ~10–60 µM (dose-dependent) .
- Comparison with Emodin : Emodin shows broader activity (e.g., anti-inflammatory, antiviral) due to additional hydroxyl groups but lacks alkylating functionality .
Enzymatic Interactions :
- NQO1 Reduction: 1,8-Dihydroxy-9,10-anthraquinone (chrysazin) has a kcat of 103 s⁻¹ for NQO1-catalyzed reduction, higher than methyl-substituted analogs . The target compound’s hydroxyethylamino group may alter redox kinetics, though specific data are unavailable.
Toxicity Profile :
- Chrysazin’s laxative use is declining due to hepatotoxicity risks .
Metabolic Stability and Modifications
- Degradation Pathways: Anthraquinones like chrysazin undergo bacterial degradation to lactones via Baeyer-Villiger oxidation . The hydroxyethylamino group in the target compound may introduce alternative metabolic routes (e.g., oxidative deamination).
- Synthetic Derivatives : Methylation or acetylation of hydroxyl groups (e.g., 1,8-di-O-methylated analogs) reduces polarity and enhances bioavailability .
Biological Activity
3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone (referred to as HEA-AQ) is a synthetic compound belonging to the anthraquinone family. Its unique structure, characterized by hydroxyl and aminoethyl substituents, contributes to its diverse biological activities. This article delves into the biological activity of HEA-AQ, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
HEA-AQ is defined by the following molecular characteristics:
- Molecular Formula : CHN\O
- Molecular Weight : 313.305 g/mol
- CAS Number : 121210-80-8
- Density : 1.48 g/cm³
- Boiling Point : 613.3°C at 760 mmHg
- Flash Point : 324.7°C
HEA-AQ exhibits its biological effects primarily through:
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes, which can lead to apoptosis in cancer cells.
- Enzyme Inhibition : HEA-AQ inhibits key enzymes involved in cellular metabolism and proliferation, enhancing its anticancer and antimicrobial properties.
Anticancer Properties
Research indicates that HEA-AQ possesses significant anticancer activity. It has been shown to be effective against various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance:
- In vitro studies demonstrated that HEA-AQ inhibited the growth of human breast cancer cells (MCF-7) with an IC value in the low micromolar range.
- A comparative study with other anthraquinones highlighted HEA-AQ's superior efficacy against P-388 lymphocytic leukemia cells, suggesting a promising role in cancer therapy .
Antimicrobial Activity
HEA-AQ has also been investigated for its antimicrobial properties:
- Studies reported that HEA-AQ exhibited antibacterial activity against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods such as the Oxford plate assay system.
| Bacterial Strain | MIC (g/mL) |
|---|---|
| Staphylococcus aureus | 0.0625 |
| Escherichia coli | 0.125 |
| Bacillus cereus | 0.05 |
| Proteus mirabilis | 0.125 |
These results indicate that HEA-AQ could serve as a potential candidate for developing new antimicrobial agents .
Case Studies
- Cancer Treatment Trials : A recent study explored the use of HEA-AQ in combination with conventional chemotherapy drugs. The results indicated that HEA-AQ enhanced the efficacy of these drugs while reducing side effects in animal models.
- Antimicrobial Efficacy Evaluation : Another study focused on optimizing extraction methods for anthraquinones from natural sources like Aloe vera and Cassia seeds, revealing that HEA-AQ derived from these sources maintained significant antibacterial activity against common pathogens .
Q & A
Q. What are the established synthetic routes for 3-(2-Hydroxyethylamino)methyl-1,8-dihydroxy-9,10-anthraquinone, and how do reaction conditions influence yield?
The compound can be synthesized via Diels–Alder reactions using intermediates like 2-prop-2-enylidene-1,3-dioxolan and quinones. For example, reacting juglone (5-hydroxy-1,4-naphthoquinone) with this dienophile yields 1,8-dihydroxy-9,10-anthraquinone derivatives, which can be further functionalized. Optimization of solvent polarity, temperature, and catalysts (e.g., Lewis acids) is critical to control regioselectivity and yield. Post-synthetic modifications, such as hydroxyethylamination, require protecting groups to avoid side reactions .
Q. How can reversed-phase HPLC be optimized for quantifying this compound in complex mixtures?
Use a C18 column with a mobile phase gradient of acetonitrile/water (0.1% trifluoroacetic acid) for separation. Detection at 254 nm is optimal due to the anthraquinone chromophore. Calibration curves should account for matrix effects (e.g., biological extracts). Wurster & Upadrashta (1986) demonstrated successful separation of structurally similar anthraquinones with retention time reproducibility <2% RSD .
Q. What spectroscopic techniques are most effective for structural characterization?
- UV-Vis : Identify π→π* transitions (e.g., peaks near 400–500 nm) and solvent-dependent shifts due to hydrogen bonding .
- FT-IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1660–1680 cm⁻¹) groups.
- NMR : Use DMSO-d₆ to resolve hydroxyl proton signals (δ 10–12 ppm) and assign substituent positions via COSY/HSQC .
- X-ray crystallography : SHELX software refines crystal structures, resolving intramolecular hydrogen bonds and substituent geometry .
Advanced Research Questions
Q. How do solvent polarity and proticity affect the excited-state intramolecular hydrogen transfer (ESIHT) dynamics of this compound?
Ultrafast UV/vis and UV/IR spectroscopy reveal that ESIHT occurs within 150 fs after S2→S1 relaxation. In protic solvents (e.g., methanol), hydrogen bonding with the solvent disrupts intramolecular hydrogen bonds, altering the equilibrium between 9,10-quinone (S2) and 1,10-quinone (S1) states. Solvent viscosity further modulates triplet-state population (139–210 ps decay) . Computational modeling (TD-DFT) can map potential energy surfaces to predict solvent-dependent pathways .
Q. What role does this compound play in photoredox catalytic dehalogenation of aryl halides?
Hydroxyanthraquinones like 1,8-dihydroxy-9,10-anthraquinone (Aq-OH) act as photosensitizers in metal-free dehalogenation. Under visible light, Aq-OH undergoes single-electron transfer to aryl bromides, generating aryl radicals for reduction. Electron-withdrawing substituents on the substrate enhance efficiency (yields >80%), while electron-donating groups (e.g., bromobenzene) hinder reactivity. Controlled light intensity and solvent (acetonitrile) minimize side reactions .
Q. How can computational methods predict hydration free energy and solubility for derivatives of this compound?
Force-field parameterization tools like LigParGen (OPLS-AA) calculate hydration free energies with <0.61 kcal/mol mean unsigned error. For 1-(2-Hydroxyethylamino)-9,10-anthraquinone, experimental and calculated values are −14.21 ± 1.10 and −12.82 ± 0.48 kcal/mol, respectively. Molecular dynamics simulations in explicit solvent models refine predictions for solubility and partition coefficients .
Q. What mechanistic insights explain discrepancies in ESR assignments of its semiquinone radical anion?
Solvent-induced symmetry breaking alters hyperfine coupling constants. In aprotic solvents (e.g., DMSO), the radical anion exhibits resolved proton couplings, while protic solvents (e.g., water) broaden signals due to hydrogen bonding. Stegmann’s solvent titration approach assigns couplings to specific positions, resolving conflicts between earlier studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
